N-(2-amino-4,5-difluorophenyl)acetamide
CAS No.: 1240526-68-4
Cat. No.: VC3361632
Molecular Formula: C8H8F2N2O
Molecular Weight: 186.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1240526-68-4 |
---|---|
Molecular Formula | C8H8F2N2O |
Molecular Weight | 186.16 g/mol |
IUPAC Name | N-(2-amino-4,5-difluorophenyl)acetamide |
Standard InChI | InChI=1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) |
Standard InChI Key | MEWAQUOPHRJZRM-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=C(C=C1N)F)F |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1N)F)F |
Introduction
Chemical Structure and Properties
N-(2-amino-4,5-difluorophenyl)acetamide belongs to the class of fluorinated acetanilides with the molecular formula C8H8F2N2O. The structure consists of an acetamide group attached to a phenyl ring that bears an amino group at the 2-position and fluorine atoms at the 4 and 5 positions. This particular arrangement of functional groups confers unique physicochemical properties to the molecule.
Physical and Chemical Properties
Based on similar fluorinated acetamide compounds, we can infer several key properties of N-(2-amino-4,5-difluorophenyl)acetamide:
The presence of two fluorine atoms is expected to influence the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs. The difluoro substitution pattern likely alters the electron density distribution in the aromatic ring, affecting the reactivity of the amino and acetamide functional groups.
Synthesis Methods
Protection-Deprotection Strategy
Similar to the synthesis described in search result , a multi-step approach involving protection-deprotection strategies could be employed:
-
Protection of one amino group of 4,5-difluoro-1,2-diaminobenzene with BOC (tert-butyloxycarbonyl) group
-
Acetylation of the unprotected amino group
-
Deprotection of the BOC-protected amino group to yield the target compound
Reaction Conditions
The choice of synthetic route would depend on the availability of starting materials, desired purity, and scale of synthesis. The protection-deprotection strategy, though longer, might offer better selectivity for complex substrates .
Chemical Reactivity
Functional Group Reactivity
N-(2-amino-4,5-difluorophenyl)acetamide contains multiple reactive functional groups that can participate in various chemical transformations:
Amino Group Reactions
The primary amino group at the 2-position can undergo typical amine reactions:
-
Diazotization to form diazonium salts, which can be further transformed through Sandmeyer-type reactions
-
Nucleophilic substitution reactions
-
Conversion to isothiocyanate derivatives, similar to the process described for analogous compounds
-
Formation of Schiff bases with aldehydes and ketones
Acetamide Group Reactions
The acetamide functionality can participate in:
-
Hydrolysis under acidic or basic conditions to regenerate the amine
-
Transamidation reactions
-
Reduction to form ethylamine derivatives
Aromatic Ring Reactions
The fluorinated aromatic ring can undergo:
-
Nucleophilic aromatic substitution, particularly facilitated by the activating effect of the fluorine atoms
-
Directed ortho-metalation reactions, guided by the amino and acetamide groups
-
Coupling reactions for further functionalization
Effect of Fluorine Substituents
The presence of two fluorine atoms at the 4 and 5 positions significantly influences the reactivity of N-(2-amino-4,5-difluorophenyl)acetamide:
-
Electron-withdrawing effect of fluorine enhances the electrophilicity of the aromatic ring
-
Increased acidity of the acetamide NH proton compared to non-fluorinated analogs
-
Altered nucleophilicity of the amino group due to electron-withdrawing effects
-
Potential for hydrogen bonding interactions, affecting both reactivity and biological properties
The combined effect of these structural features likely influences:
Comparative Analysis with Related Compounds
Comparison with Mono-Fluorinated Analogs
Comparison with Chlorinated Analogs
N-(4-amino-2,5-dichlorophenyl)acetamide represents a chlorinated analog with a different substitution pattern. The key differences include:
-
Chlorine substituents are larger than fluorine, affecting steric properties
-
C-Cl bonds are weaker than C-F bonds, influencing metabolic stability
-
Different electronic effects on the aromatic system
These structural differences likely translate to distinct physicochemical properties and biological activities.
Effect of Fluorination Pattern on Properties
The specific pattern of fluorination (4,5-difluoro) in N-(2-amino-4,5-difluorophenyl)acetamide is expected to create unique electronic and steric effects:
-
Symmetric electron withdrawal from the aromatic ring
-
Potential conformational effects due to fluorine-hydrogen interactions
-
Specific metabolic stability profile
Synthetic Utility and Chemical Transformations
As a Synthetic Intermediate
N-(2-amino-4,5-difluorophenyl)acetamide can serve as a valuable intermediate in the synthesis of more complex molecules:
Heterocycle Formation
The ortho-relationship between the amino and acetamide groups provides an ideal arrangement for the formation of various heterocyclic systems:
-
Benzimidazoles through reaction with carboxylic acids or aldehydes
-
Benzoxazoles via oxidative cyclization
-
Quinazolinones through reaction with additional carbonyl compounds
Thiazole Derivatives
Similar to the chemistry described in search result , the amino group could be converted to an isothiocyanate, which can then react with various reagents to form thioureas. These thioureas can subsequently be cyclized with α-halocarbonyl compounds to form thiazole derivatives with potential biological activities .
Modification | Synthetic Approach | Potential Benefit |
---|---|---|
N-Alkylation of acetamide | Reaction with alkyl halides under basic conditions | Altered solubility, binding properties |
Conversion of amino to azido | Diazotization followed by azide treatment | Handle for click chemistry, increased diversity |
Introduction of sulfonamide | Reaction with sulfonyl chlorides | Enhanced binding to target proteins |
Metal complexation | Reaction with metal salts | Novel catalytic or medicinal applications |
Spectroscopic Characteristics
Predicted Spectral Properties
Based on the structure of N-(2-amino-4,5-difluorophenyl)acetamide and data from similar compounds, we can predict key spectroscopic features:
NMR Spectroscopy
Nucleus | Expected Chemical Shifts | Splitting Patterns |
---|---|---|
1H NMR | Acetyl CH3: ~2.1 ppm Aromatic H: 6.7-7.3 ppm NH (acetamide): 9.0-9.5 ppm NH2: 5.0-5.5 ppm | Singlet Doublets/multiplets Singlet (broad) Singlet (broad) |
19F NMR | -130 to -140 ppm range | AB system due to non-equivalent fluorine atoms |
13C NMR | Acetyl C=O: ~170 ppm Aromatic C-F: 145-155 ppm Acetyl CH3: ~23 ppm | - |
IR Spectroscopy
Key expected absorptions:
-
NH2 stretching: 3300-3500 cm-1
-
N-H stretching (amide): 3250-3300 cm-1
-
C=O stretching: 1650-1680 cm-1
-
C-F stretching: 1000-1100 cm-1
-
Aromatic C=C stretching: 1450-1600 cm-1
Mass Spectrometry
Predicted fragmentation pattern would include:
-
Molecular ion peak at m/z 186
-
Loss of acetyl group (m/z 143)
-
Loss of NH2 (m/z 169)
-
Fragmentation of the aromatic ring
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume